molecular formula C14H14FNO2 B3074360 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 1019605-16-3

2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3074360
CAS No.: 1019605-16-3
M. Wt: 247.26 g/mol
InChI Key: XLBLNYHJGIYRIH-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol (CAS Number: 1019605-16-3) is a high-purity organic compound supplied for advanced research and development purposes. This molecule has a molecular formula of C 14 H 14 FNO 2 and a molecular weight of 247.265 g/mol . This compound belongs to a class of molecules that are of significant interest in medicinal and materials chemistry. Structurally related Schiff base compounds are extensively investigated for their versatile coordination chemistry with metal ions, forming complexes that serve as precursors for catalysts and models for biological systems . In pharmacological research, Schiff bases are recognized as privileged scaffolds due to their broad spectrum of biological activities. Studies on analogous structures have demonstrated potential applications, including serving as multi-target inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative disorders . Other research avenues for similar compounds explore their antimicrobial , anticancer , and antioxidant properties . The presence of both nitrogen and oxygen donor atoms in its structure makes this compound a promising ligand for constructing novel metallo-complexes with potential bioactivity . Handling and Storage: For long-term stability, it is recommended to store this product at -20°C for 1-2 years, or at -4°C for shorter periods of 1-2 weeks . Important Notice: This product is intended for research use only by qualified laboratory personnel. It is not approved for diagnostic, therapeutic, human, or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Properties

IUPAC Name

2-[(2-fluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-18-13-8-4-5-10(14(13)17)9-16-12-7-3-2-6-11(12)15/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBLNYHJGIYRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with formaldehyde and 6-methoxyphenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine intermediate can be reduced to form the aminomethyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminomethyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(2-Bromophenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(2-Iodophenyl)amino]methyl}-6-methoxyphenol

Uniqueness

2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom enhances its chemical properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H14_{14}FNO2_{2}, with a molecular weight of approximately 251.26 g/mol. Its structure includes a methoxy group and an amino group connected by a methylene bridge to a fluorinated phenyl ring, which contributes to its lipophilicity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate various cellular pathways by binding to these targets, influencing processes such as inflammation, cell proliferation, and apoptosis .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenolic compounds can demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 12.5 μg/ml to 250 μg/ml, indicating robust antibacterial activity .

CompoundMIC (μg/ml)Target Organisms
This compoundTBDTBD
Related Compound A50S. aureus
Related Compound B62.5E. coli
Related Compound C12.5S. typhi

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored in various studies. It is suggested that the methoxy and amino groups may contribute to its inhibitory effects on pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the cytotoxic effects of various phenolic compounds on cancer cell lines, revealing that derivatives similar to this compound exhibited significant cytotoxicity against human tumor cell lines, indicating potential for anticancer applications .
  • Animal Models : In vivo experiments have demonstrated that compounds with similar structures can effectively reduce tumor growth in xenograft models, suggesting that the fluorinated phenyl ring enhances therapeutic efficacy .
  • Computational Studies : Computational models have been employed to predict the biological activities based on structural characteristics, revealing that the presence of fluorine may enhance binding affinity to specific protein targets involved in disease pathways .

Q & A

What are the optimal synthetic routes for 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves:

  • Step 1 : Functionalization of a benzene ring with a methoxy group at the 6-position and a fluorinated amine at the 2-position. A common precursor is 2-fluorobenzenesulfonyl chloride, which undergoes nucleophilic substitution with methylamine derivatives (e.g., (2-fluorophenyl)methylamine) .
  • Step 2 : Coupling reactions (e.g., reductive amination or Schiff base formation) to introduce the aminomethyl group. For example, reacting 2-fluoroaniline with 6-methoxy-2-formylphenol under acidic conditions .
  • Yield Optimization : Catalytic systems like NaBH₄ for reductive amination or Pd-mediated cross-coupling can improve efficiency. Solvent choice (e.g., THF vs. DMF) and temperature (0°C vs. reflux) critically affect regioselectivity and byproduct formation .

How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Advanced Research Focus
Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility or intermolecular interactions.

  • Methodological Approach :
    • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the aminomethyl group .
    • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks (e.g., O–H···N interactions in the crystal lattice, as seen in related fluorophenol derivatives) .
    • Computational Modeling : Compare DFT-optimized geometries with experimental data to identify dominant conformers in solution .

What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

Advanced Research Focus
Impurity profiling requires high-resolution methods:

  • HPLC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate isomers. Monitor for sulfonamide byproducts (common in fluorinated benzene syntheses) .
  • ICP-MS : Detect heavy metal residues (e.g., Pd catalysts) at ppb levels, critical for biological studies .
  • Chiral Chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed (e.g., using Chiralpak IG-3 columns) .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Focus
The electron-withdrawing fluorine and methoxy groups modulate reactivity:

  • Hammett Parameters : The 2-fluorophenyl group (σₚ ≈ 0.78) increases electrophilicity at the benzylic position, facilitating nucleophilic attacks .
  • Boronic Acid Coupling : Fluorine enhances stability of intermediates in Suzuki-Miyaura reactions (e.g., with 2-fluoro-6-methoxyphenylboronic acid derivatives) .
  • DFT Insights : Frontier molecular orbital (FMO) analysis reveals reduced LUMO energy at the aminomethyl site, favoring radical or polar pathways .

What are the methodological challenges in assessing the environmental fate of this compound?

Advanced Research Focus
Ecotoxicity studies require multidisciplinary approaches:

  • Photodegradation : Simulate UV exposure (λ = 254 nm) to track degradation products (e.g., demethylation to catechol derivatives) .
  • Biodegradation Assays : Use OECD 301F tests with activated sludge to measure half-life in aqueous systems. Fluorine substituents often reduce microbial degradation rates .
  • Bioaccumulation : Calculate logP (estimated ~2.1) and use QSAR models to predict partitioning in aquatic vs. lipid-rich environments .

How can researchers design biological activity assays for this compound while mitigating fluorescence interference?

Advanced Research Focus
Fluorinated phenols may autofluoresce, complicating assays:

  • Control Experiments : Run parallel assays with structurally analogous non-fluorinated compounds (e.g., 6-methoxyphenol) to isolate fluorescence artifacts .
  • Alternative Detection : Use luminescence-based readouts (e.g., luciferase reporters) or LC-MS for quantifying cellular uptake without optical interference .
  • Quenching Strategies : Add fluorescence quenchers (e.g., trypan blue) in microscopy-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.